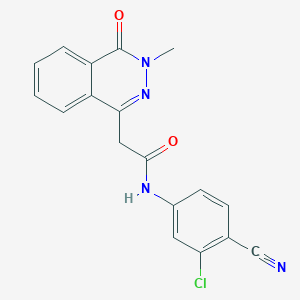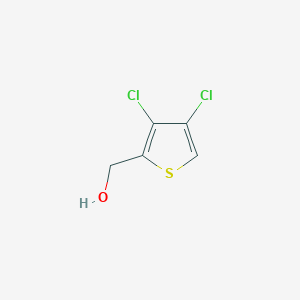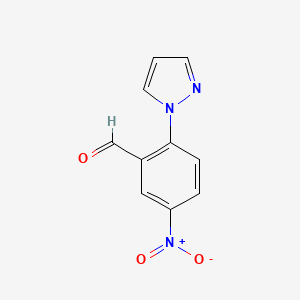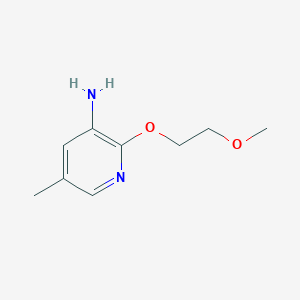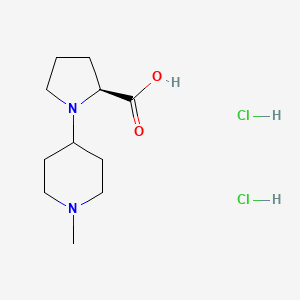![molecular formula C13H20N2O2 B13572214 n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)
n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide is a synthetic organic compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by its phenoxyacetamide structure, which includes a methylaminoethyl group attached to the phenoxy ring. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenoxy ring and the methylaminoethyl group.
Final Product Formation: The resulting intermediate is then reacted with methylamine to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxy ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Phenoxy acids.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyacetamides.
Aplicaciones Científicas De Investigación
n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Ephedrine: A compound with a similar phenoxy structure but different functional groups.
Pseudoephedrine: Another compound with a similar structure, commonly used as a decongestant.
Uniqueness
n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike ephedrine and pseudoephedrine, this compound has a methylaminoethyl group attached to the phenoxy ring, which may result in different pharmacological activities and applications .
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
N-methyl-2-[5-methyl-2-[1-(methylamino)ethyl]phenoxy]acetamide |
InChI |
InChI=1S/C13H20N2O2/c1-9-5-6-11(10(2)14-3)12(7-9)17-8-13(16)15-4/h5-7,10,14H,8H2,1-4H3,(H,15,16) |
Clave InChI |
QTRMCKFYURFNGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)NC)OCC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


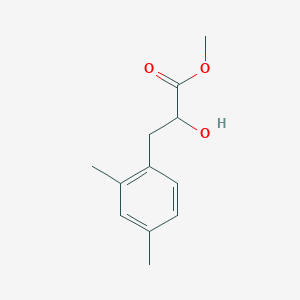
![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)

![(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13572159.png)

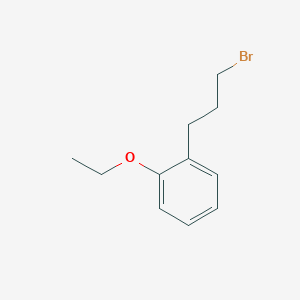
![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)
